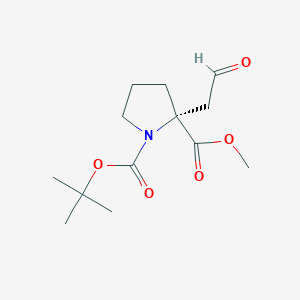

1,2-Pyrrolidinedicarboxylic acid, 2-(2-oxoethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-

Description

The compound 1,2-Pyrrolidinedicarboxylic acid, 2-(2-oxoethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)- is a pyrrolidinedicarboxylic acid derivative characterized by:

- A pyrrolidine ring with two carboxylic acid groups at positions 1 and 2.

- Substituents:

- A 2-oxoethyl group at position 2.

- Ester groups: A tert-butyl (1-(1,1-dimethylethyl)) ester at position 1 and a methyl ester at position 2.

- Stereochemistry: The (2R) configuration, which influences its biological interactions and synthetic pathways .

Pyrrolidinedicarboxylic acid derivatives are of interest due to their presence in natural products (e.g., kainic acid ) and pharmacological applications, including smooth muscle modulation and enzyme inhibition .

Properties

CAS No. |

144085-24-5 |

|---|---|

Molecular Formula |

C13H21NO5 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-2-(2-oxoethyl)pyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9-15)10(16)18-4/h9H,5-8H2,1-4H3/t13-/m1/s1 |

InChI Key |

KOQOULYZJLKRLS-CYBMUJFWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC=O)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC=O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

1,2-Pyrrolidinedicarboxylic acid, specifically the compound known as 2-(2-oxoethyl)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-, is a derivative of pyrrolidine that has garnered interest in various fields due to its biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 171.23 g/mol

The compound features a pyrrolidine ring with two carboxylic acid groups and an ester functional group. This unique structure contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that derivatives of pyrrolidine, including the compound , exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage and oxidative stress. A study highlighted the efficacy of related compounds in scavenging free radicals and reducing oxidative stress markers in vitro .

Neuroprotective Effects

There is emerging evidence suggesting that pyrrolidine derivatives may possess neuroprotective properties. For instance, a study demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in cultured neurons. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it was shown to decrease the levels of pro-inflammatory cytokines and markers associated with inflammation . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Cosmetic Applications

Due to its conditioning properties, the compound is being explored for use in cosmetic formulations. It has been reported to improve the manageability and feel of hair when included in hair care products . The conditioning effects are attributed to its ability to interact with keratin fibers.

Study on Antioxidant Activity

A recent study published in Nanomaterials evaluated the antioxidant activity of solid lipid nanoparticles loaded with idebenone ester and pyroglutamic acid. The results indicated that these formulations exhibited enhanced antioxidant properties compared to their individual components. This suggests that incorporating pyrrolidine derivatives can amplify the therapeutic effects of existing antioxidants .

Neuroprotection Research

Another pivotal study focused on the neuroprotective effects of a related pyrrolidine derivative in a model of oxidative stress-induced neurotoxicity. The results showed a significant reduction in neuronal apoptosis and an increase in cell viability when treated with the compound. These findings support further exploration into its potential as a neuroprotective agent .

Summary of Biological Activities

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Pyrrolidinedicarboxylic Acid Derivatives

Key Observations :

- Substituent Diversity: The target compound’s 2-oxoethyl group distinguishes it from analogs with azide (e.g., ), amino (e.g., ), or methoxy groups (e.g., ).

- Ester Effects : The tert-butyl and methyl esters in the target compound likely improve lipophilicity and metabolic stability compared to phenylmethyl or benzyl esters (e.g., ).

- Stereochemical Impact : The (2R) configuration contrasts with (2S,4S) or (2S,4R) isomers in other derivatives, affecting binding to chiral biological targets .

Pharmacological and Functional Comparisons

Key Observations :

- Neuroactive Potential: Unlike kainic acid, the target compound lacks the isopropenyl and free carboxylic acid groups critical for glutamate receptor binding .

- Antioxidant Potential: The oxoethyl group may confer radical scavenging ability, akin to phenolic esters in .

Q & A

Basic: How can researchers optimize the synthesis yield of the (2R)-configured ester while maintaining stereochemical integrity?

Methodological Answer:

Stereoselective synthesis requires precise control of reaction parameters. Key steps include:

- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid (4:1 v/v) under nitrogen, stirring for 14 hours at room temperature to reduce imine intermediates while preserving stereochemistry .

- Protecting Groups : Employ tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling reactions, as described in multi-step protocols for analogous pyrrolidine derivatives .

- Catalytic Conditions : Optimize equivalents of coupling agents like bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBrOP) to minimize racemization during esterification .

Basic: What analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

Methodological Answer:

- HPLC : Use reversed-phase C18 columns with UV detection at 210–254 nm to assess purity (>97%) and resolve stereoisomers. Mobile phases: acetonitrile/water (0.1% TFA) gradients .

- FTIR : Identify carbonyl stretches (C=O) at ~1720–1750 cm⁻¹ for ester and ketone groups, and N-H stretches (if deprotected) at ~3300 cm⁻¹ .

- NMR : ¹H/¹³C NMR in CDCl3 or DMSO-d6 to confirm stereochemistry. Key signals: tert-butyl protons at δ 1.4 ppm (singlet), methyl ester at δ 3.6 ppm, and pyrrolidine ring protons split due to chiral centers .

Basic: How can researchers validate the stereochemical configuration of the (2R)-center experimentally?

Methodological Answer:

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers. Retention time shifts confirm configuration .

- Optical Rotation : Compare observed [α]D values with literature data for (2R)-configured analogs. For example, Boc-protected pyrrolidine derivatives typically show [α]D = +15° to +30° .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., hydrochloride salts) to unambiguously assign configuration .

Advanced: How can computational methods accelerate reaction design for derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Apply quantum mechanical calculations (DFT, B3LYP/6-31G*) to model transition states and identify low-energy pathways for esterification or ring functionalization .

- Machine Learning : Train models on existing pyrrolidine reaction datasets to predict optimal solvents (e.g., dichloromethane for SN2 reactions) or catalysts (e.g., PyBrOP for amide couplings) .

- MD Simulations : Study solvent effects on stereochemical outcomes—polar aprotic solvents (DMF) may stabilize intermediates better than non-polar alternatives .

Advanced: How should researchers address contradictory data in synthetic protocols (e.g., varying yields or byproducts)?

Methodological Answer:

- Parameter Screening : Systematically vary temperature, solvent (e.g., methanol vs. THF), and stoichiometry (1.2–2.0 eq. of reducing agents) to identify critical factors. For example, NaBH3CN may outperform NaBH4 in acidic media for imine reduction .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-reduced amines or racemized esters). Adjust reaction time (<24 hours) to minimize decomposition .

- Cross-Validation : Compare protocols from multiple patents or journals. For instance, tert-butyl ester hydrolysis rates differ under acidic (HCl/dioxane) vs. basic (LiOH/THF) conditions, affecting yield .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Modify the 2-oxoethyl or tert-butyl ester groups. Introduce fluorinated or aryl substituents via Suzuki-Miyaura coupling to assess hydrophobicity/electron effects .

- In Vitro Assays : Test derivatives for enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays. IC50 values can correlate with ester bulkiness or hydrogen-bonding capacity .

- Molecular Docking : Model interactions with target proteins (e.g., pyrrolidine binding pockets in kinases) using AutoDock Vina. Prioritize derivatives with predicted ΔG < −8 kcal/mol .

Advanced: How can researchers mitigate safety risks during large-scale synthesis?

Methodological Answer:

- Hazard Analysis : Review SDS data for analogs (e.g., tert-butyl esters may release toxic isobutylene upon decomposition). Use fume hoods and PPE during NaBH3CN handling .

- Process Safety : Conduct calorimetry (DSC) to identify exothermic peaks during esterification. Scale reactions incrementally (<10% batch size increases) to avoid thermal runaway .

- Waste Management : Neutralize cyanide-containing waste (e.g., NaBH3CN residues) with FeCl3 before disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.